methyl 3-amino-5-(3-chloro-4-methoxyphenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 3-amino-5-(3-chloro-4-methoxyphenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused with a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of methyl 3-amino-5-(3-chloro-4-methoxyphenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction.
Introduction of the Pyrimidine Ring: The thiazole ring is then fused with a pyrimidine ring using appropriate reagents and conditions.
Functional Group Modifications:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Methyl 3-amino-5-(3-chloro-4-methoxyphenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-amino-5-(3-chloro-4-methoxyphenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-(3-chloro-4-methoxyphenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, inflammation, and cell proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 3-amino-5-(3-chloro-4-methoxyphenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Indole Derivatives: Indole derivatives are known for their diverse biological activities, including antiviral and anticancer properties.
Thiazole Derivatives: Thiazole derivatives are studied for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct biological activities.
Properties
Molecular Formula |
C17H15ClN4O3S |
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Molecular Weight |
390.8 g/mol |
IUPAC Name |
methyl 3-amino-5-(3-chloro-4-methoxyphenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H15ClN4O3S/c1-8-13(16(23)25-3)14(9-4-5-11(24-2)10(18)6-9)22-15(20)12(7-19)26-17(22)21-8/h4-6,14H,20H2,1-3H3 |
InChI Key |
WWZCBDVVIHWOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=C(SC2=N1)C#N)N)C3=CC(=C(C=C3)OC)Cl)C(=O)OC |
Origin of Product |
United States |
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